molecular formula C16H20N2O3 B12647052 4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B12647052
M. Wt: 288.34 g/mol
InChI Key: OWDFSQBIRIAVLZ-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. Common starting materials might include indole or its derivatives, which undergo various functional group modifications to introduce the trimethoxy and tetrahydropyridinyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may have various applications in scientific research:

    Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the synthesis of pharmaceuticals or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: Another indole derivative with different substituents.

    4,5,6-Trimethoxyindole: Lacks the tetrahydropyridinyl group but shares the trimethoxy substitution.

    3-(1,2,3,6-Tetrahydropyridin-4-yl)indole: Similar structure but without the trimethoxy groups.

Uniqueness

4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the combination of trimethoxy and tetrahydropyridinyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

InChI

InChI=1S/C16H20N2O3/c1-19-13-8-12-14(16(21-3)15(13)20-2)11(9-18-12)10-4-6-17-7-5-10/h4,8-9,17-18H,5-7H2,1-3H3

InChI Key

OWDFSQBIRIAVLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)NC=C2C3=CCNCC3)OC)OC

Origin of Product

United States

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